

Irilone: A Phytoprogestin from Red Clover with Progesterone Potentiating Activity

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Compound of Interest

Compound Name: Irilone

Cat. No.: B024697

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Irilone, an isoflavone isolated from red clover (*Trifolium pratense*), has emerged as a significant phytoprogestin with a unique mechanism of action. Unlike direct progestogenic agonists, **Irilone** acts as a potentiator of progesterone signaling, enhancing the effects of endogenous progesterone. This activity is mediated through a complex interplay with the estrogen and glucocorticoid receptors, highlighting a novel mechanism for modulating progesterone receptor (PR) function. This technical guide provides a comprehensive overview of the scientific evidence supporting **Irilone**'s progestogenic potentiation, including detailed experimental protocols, quantitative data, and a visualization of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of **Irilone** and other phytoprogestins.

Introduction

Red clover (*Trifolium pratense*) is a botanical supplement commonly used for managing menopausal symptoms.[1] While its estrogenic properties are well-documented, recent research has unveiled its progestogenic activity, identifying several phytoprogestins, including biochanin A, formononetin, prunetin, and **Irilone**. [1][2] Among these, **Irilone** exhibits a distinct mechanism, acting not as a direct PR agonist but as a potentiator of progesterone's effects.[2] [3] This potentiation of progesterone signaling presents a promising therapeutic strategy for

conditions where enhancing endogenous progesterone action is desirable.^{[2][4]} This document synthesizes the current understanding of **Irilone**'s bioactivity, focusing on its mechanism of action and the experimental evidence that underpins it.

Quantitative Data on Progestogenic Potentiation

The progestogenic potentiating effect of **Irilone** has been quantified in various in vitro studies, primarily using progesterone response element (PRE)-luciferase reporter assays in human cancer cell lines.

Table 1: Potentiation of Progesterone-Induced Luciferase Activity by Irilone in Ishikawa PR-B Cells

Progesterone Concentration	Irilone Concentration	Fold Increase in PRE/Luc Activity (vs. Progesterone alone)	Statistical Significance (p-value)
100 nM	25 µM	1.38	< 0.01
100 nM	50 µM	1.51	< 0.01
5 nM	10 µM	Significant Potentiation	< 0.01
100 nM	10 µM	Significant Potentiation	< 0.05

Data compiled from studies by Lee et al. (2018) and Austin et al. (2021).^{[1][3]}

Table 2: Potentiation of Progesterone-Induced Luciferase Activity by Irilone in T47D Cells

Progesterone Concentration	Irilone Concentration	Fold Increase in PRE/Luc Activity (vs. Progesterone alone)	Statistical Significance (p-value)
5 nM	10 μ M	Significant Potentiation	< 0.05

Data from a study by Austin et al. (2021).[\[1\]](#)

Table 3: Estrogenic Activity of Irilone in T47D Cells

Compound	Concentration	Fold Increase in ERE/Luc Activity	Statistical Significance (p-value)
17 β -estradiol (E2)	1 nM	3	< 0.05
Irilone	10 μ M	4	< 0.05

Data from a study by Austin et al. (2021).[\[1\]](#)

Mechanism of Action: A Multi-Receptor Crosstalk

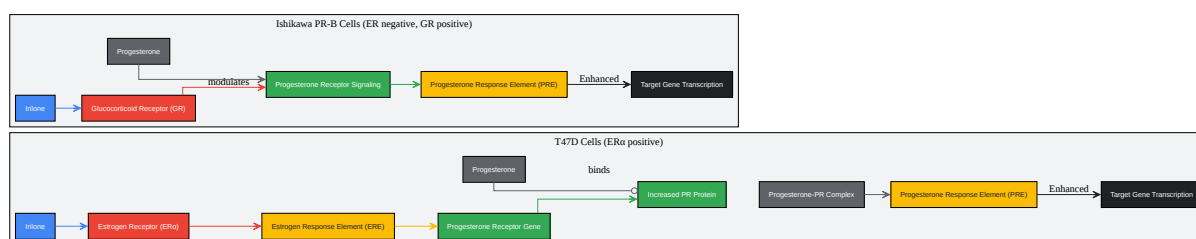
Irilone's potentiation of progesterone signaling is not a result of direct binding to the progesterone receptor. Instead, it involves a sophisticated crosstalk between the estrogen receptor (ER) and the glucocorticoid receptor (GR).

In T47D breast cancer cells, which express ER α , **Irilone** was found to increase PR protein levels.[\[1\]](#) This effect was blocked by ER antagonists, suggesting an ER-dependent mechanism. [\[1\]\[5\]](#) **Irilone** itself was shown to activate estrogen response element (ERE)-luciferase activity, confirming its estrogenic action in these cells.[\[1\]](#) The increased expression of PR, a known target gene of ER, likely contributes to the enhanced progesterone signaling.

Conversely, in Ishikawa PR-B endometrial cancer cells, which lack ER but express the glucocorticoid receptor (GR), **Irilone's** potentiation of progesterone signaling was reduced by siRNA knockdown of GR.[\[1\]\[5\]](#) This indicates that in the absence of ER, **Irilone** can utilize the GR pathway to modulate PR activity.

Notably, **Irilone** does not appear to alter the phosphorylation of PR at serine 294, a key post-translational modification that affects PR transcriptional activity.[1]

Signaling Pathway Diagram



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Caption: **Irilone**'s dual signaling pathways in different cell lines.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize **Irilone**'s progestogenic potentiation.

Cell Culture and Maintenance

- Cell Lines:

- Ishikawa human endometrial adenocarcinoma cells stably expressing progesterone receptor B (PR-B).
- T47D human breast cancer cells, which endogenously express both ER α and PR.
- Culture Medium:
 - For Ishikawa PR-B cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent for PR-B expression (e.g., G418).
 - For T47D cells: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Progesterone Response Element (PRE) Luciferase Reporter Assay

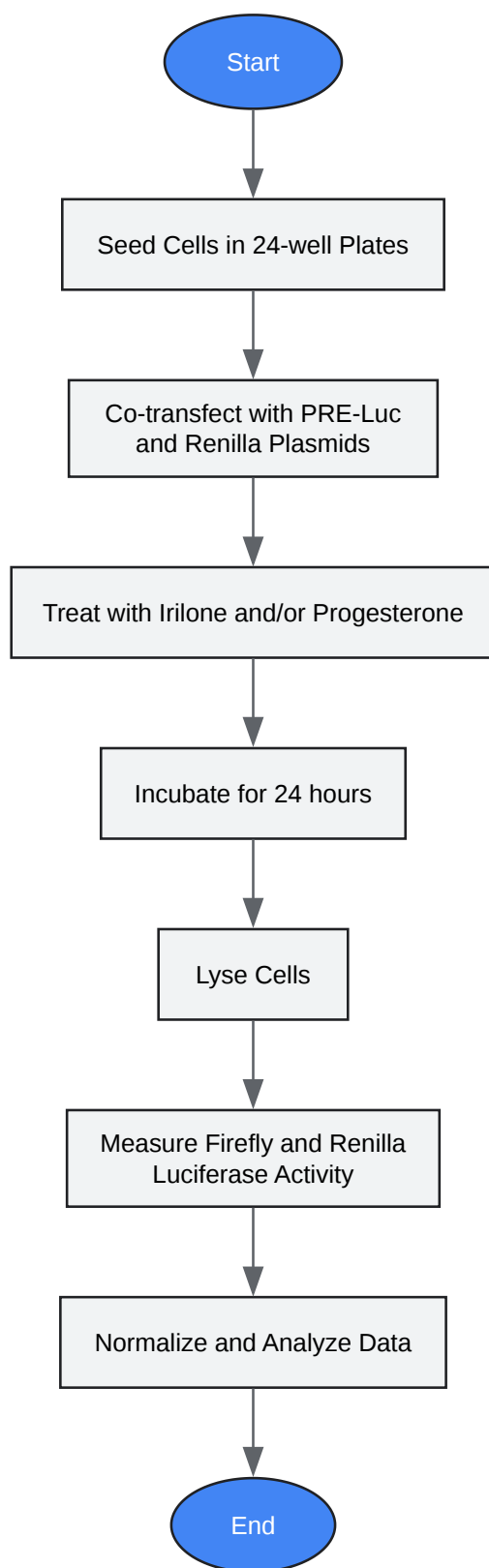
This assay is the primary method for quantifying the progestogenic activity of compounds.

- Principle: A reporter plasmid containing a progesterone response element (PRE) linked to a luciferase gene is introduced into cells. Binding of an activated progesterone receptor to the PRE drives the expression of luciferase, which can be measured by its enzymatic activity (light production).
- Protocol:
 - Cell Seeding: Seed Ishikawa PR-B or T47D cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
 - Transfection: Co-transfect the cells with a PRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine).
 - Treatment: After 24 hours of transfection, replace the medium with a serum-free or charcoal-stripped serum medium. Treat the cells with various concentrations of **Irilone**,

progesterone, or a combination of both. A vehicle control (e.g., DMSO) is also included.

- Lysis and Luciferase Assay: After a 24-hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle control.

Experimental Workflow: PRE-Luciferase Assay



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Caption: Workflow for the PRE-luciferase reporter assay.

Western Blot Analysis for Progesterone Receptor Expression

This technique is used to determine the effect of **Irilone** on the protein levels of the progesterone receptor.

- Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies against the protein of interest (in this case, PR).
- Protocol:
 - Cell Treatment and Lysis: Treat T47D cells with **Irilone** for a specified period (e.g., 24 hours). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
 - Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
 - Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
 - Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
 - Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for the progesterone receptor.
 - Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
 - Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands. A loading control antibody (e.g., anti- β -actin) is used to

ensure equal protein loading.

- Densitometry: Quantify the band intensities using image analysis software.

In Vivo Studies in Ovariectomized Mouse Model

Animal models are crucial for assessing the physiological effects of compounds in a whole-organism context.

- Principle: Ovariectomy removes the primary source of endogenous estrogens and progestins, creating a hormonal baseline to study the effects of exogenous compounds.
- Protocol:
 - Animal Model: Use adult female CD-1 mice.
 - Ovariectomy: Surgically remove the ovaries from the mice. Allow a recovery period of at least one week.
 - Treatment: Administer **Irilone**, progesterone, or a vehicle control to the ovariectomized mice via a suitable route (e.g., subcutaneous injection) for a specified duration.
 - Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect the uteri.
 - Histological Analysis: Fix the uterine tissue in formalin, embed in paraffin, and section for histological staining (e.g., hematoxylin and eosin) to assess uterine epithelial proliferation.
 - Immunohistochemistry: Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki-67) or progesterone action.

Discussion and Future Directions

The discovery of **Irilone**'s unique progestogenic potentiation mechanism opens new avenues for research and drug development. Its ability to enhance the action of endogenous progesterone suggests that it could be a valuable therapeutic agent for conditions associated with progesterone insufficiency or where a modest increase in progestogenic signaling is desired, potentially with a lower side-effect profile than high-dose progestin therapy.

Future research should focus on:

- Elucidating the precise molecular interactions between **Irilone**, the ER, and the GR that lead to the modulation of PR signaling.
- Conducting comprehensive in vivo studies to evaluate the efficacy and safety of **Irilone** in animal models of gynecological conditions such as endometriosis and uterine fibroids.
- Investigating the pharmacokinetic and pharmacodynamic properties of **Irilone** to determine its bioavailability and optimal dosing.
- Exploring the potential for synergistic effects when **Irilone** is combined with low-dose progesterone therapy.

Conclusion

Irilone, a phytoprogestin from red clover, represents a novel class of compounds that potentiate progesterone signaling through a mechanism involving crosstalk with the estrogen and glucocorticoid receptors. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this intriguing natural product. For researchers and drug development professionals, **Irilone** offers a promising lead for the development of new and improved therapies for a range of women's health issues.

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